5-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid
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Overview
Description
5-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid (MPQP) is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Structure Modification
The physical, photophysical, and biological properties can be tuned by modifying the parent structure. Substituents play a crucial role in shaping these properties.
References:
- Danel, A., Gondek, E., Kucharek, M., Szlachcic, P., & Gut, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775
- Niementowski, S., & Krygowski, T. M. (1928). Über die Pyrazolo[3,4-b]chinoline. Berichte der deutschen chemischen Gesellschaft, 61(7), 1790-1793
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-b]quinolines, have been shown to have biological activity and potential use as fluorescent sensors
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Similar compounds have been shown to inhibit certain kinases, such as cdk2 , which could suggest a potential mode of action for this compound. The compound may interact with its targets, leading to changes in their function and potentially inhibiting their activity.
Biochemical Pathways
For example, TRK inhibitors can affect downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
A compound with a similar structure was found to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9
Result of Action
Similar compounds have shown cytotoxic activities against certain cell lines
properties
IUPAC Name |
5-[(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-3-10-23-19-14(11-13-7-4-6-12(2)17(13)21-19)18(22-23)20-15(24)8-5-9-16(25)26/h4,6-7,11H,3,5,8-10H2,1-2H3,(H,25,26)(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLOJWHOOGAUOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)CCCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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